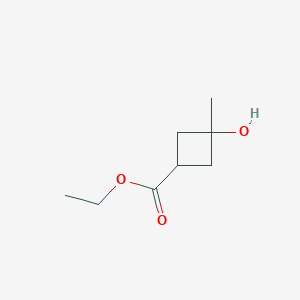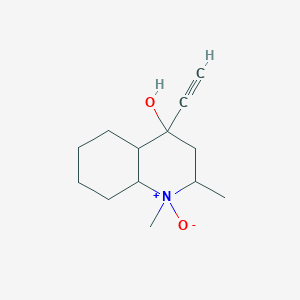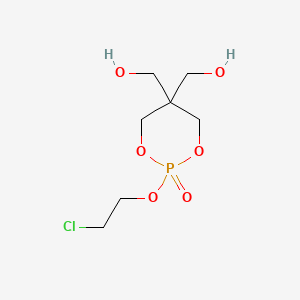![molecular formula C14H8O6 B13942132 5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione CAS No. 62681-86-1](/img/structure/B13942132.png)
5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione is a complex organic compound with the molecular formula C14H8O6. It is known for its unique structure, which includes a naphthoquinone core fused with a pyran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-hydroxy-1,4-naphthoquinone can be used, which undergoes cyclization in the presence of a methylating agent and a base to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones and pyrans .
Applications De Recherche Scientifique
5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione involves its interaction with various molecular targets and pathways. It can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. The compound may also interact with enzymes and proteins, modulating their activity and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6,8-Trihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one
Uniqueness
5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups.
Propriétés
Numéro CAS |
62681-86-1 |
|---|---|
Formule moléculaire |
C14H8O6 |
Poids moléculaire |
272.21 g/mol |
Nom IUPAC |
5,6-dihydroxy-2-methylbenzo[g]chromene-4,8,9-trione |
InChI |
InChI=1S/C14H8O6/c1-5-2-7(15)12-10(20-5)3-6-11(14(12)19)8(16)4-9(17)13(6)18/h2-4,16,19H,1H3 |
Clé InChI |
NPUXQAACUNUHIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=CC(=O)C3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Methylthio-S-triazolo[4,3-a]quinoline](/img/structure/B13942083.png)

![3-(4-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13942097.png)

![1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B13942109.png)



